(2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromo-substituted triazole ring attached to a propenoic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Attachment of the Propenoic Acid Moiety: The final step involves the coupling of the bromo-substituted triazole with a propenoic acid derivative under suitable reaction conditions, often involving catalysts and solvents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines.
Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of triazole derivatives with different functional groups.
Scientific Research Applications
(2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. The bromo group may enhance the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the bromo and propenoic acid groups.
5-Bromo-1,2,4-triazole: A simpler derivative with only the bromo group attached to the triazole ring.
3-(1H-1,2,4-triazol-3-yl)prop-2-enoic acid: A similar compound without the bromo substitution.
Uniqueness: (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoic acid is unique due to the combination of the bromo-substituted triazole ring and the propenoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPOTCSOSWZFGX-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C1=NNC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C1=NNC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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